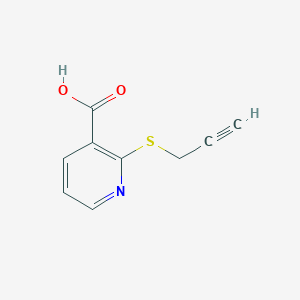

2-(Prop-2-yn-1-ylthio)nicotinic acid

Description

2-(Prop-2-yn-1-ylthio)nicotinic acid is a nicotinic acid derivative featuring a propargylthio (-S-CH₂-C≡CH) substituent at the 2-position of the pyridine ring. Nicotinic acid (pyridine-3-carboxylic acid) is a well-known vitamin B3 component with applications in lipid metabolism and vascular health . The addition of the propargylthio group introduces unique reactivity, particularly in cyclization reactions. For example, bromine-mediated cyclization of this compound yields 3-(bromomethylene)-8-carboxy-2,3-dihydrothiazolo[3,2-a]pyridin-4-ium tribromide via a 5-exo-dig pathway, highlighting its utility in synthesizing heterocyclic structures .

Properties

IUPAC Name |

2-prop-2-ynylsulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h1,3-5H,6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEYOCJEYGCJJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=C(C=CC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparisons

Core Structure Variations :

- Nicotinic Acid Derivatives :

- Nicotinic Acid (3-Pyridinecarboxylic Acid) : Lacks the propargylthio group; used in vitamin supplements and vasodilation. Melting point: ~235°C; sparingly soluble in cold water .

- 2-(Prop-2-yn-1-ylthio)nicotinic Acid : Propargylthio substitution enhances electrophilicity, enabling cyclization (e.g., bromine-mediated reactions). Reactivity differs from unmodified nicotinic acid due to sulfur and alkyne moieties .

- Pyrimidine Derivatives :

- 2-(Prop-2-yn-1-ylthio)-4-(thiazol-2-ylthio)pyrimidine-5-carbonitrile : Features a pyrimidine core with dual thioether substituents. Higher melting points (156–227°C) compared to nicotinic acid derivatives, likely due to increased aromaticity and intermolecular interactions .

- 4-(3-Chlorophenyl)-6-((1-methyl-1H-tetrazol-5-yl)thio)pyrimidine-5-carbonitrile : Incorporates a tetrazole-thio group, enhancing metabolic stability. Melting point: 163–165°C .

Table 1: Key Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.